Onalespib
Übersicht
Beschreibung
Onalespib ist ein potenter, zweite Generation Heat-Shock-Protein 90 (HSP90)-Inhibitor. HSP90 ist ein molekularer Chaperon, der eine entscheidende Rolle bei der Faltung, Stabilität und Funktion vieler onkogener Proteine spielt. This compound hat in präklinischen und klinischen Studien ein großes Potenzial für die Behandlung verschiedener Krebsarten gezeigt, indem es HSP90 hemmt und die Funktion seiner Client-Proteine stört .
Wissenschaftliche Forschungsanwendungen
Onalespib wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: this compound dient als wertvolles Werkzeug, um die Rolle von HSP90 bei der Protein-Faltung und -Stabilität zu untersuchen.
Biologie: Es wird verwendet, um die biologischen Pfade zu untersuchen, die HSP90 und seine Client-Proteine betreffen.
Medizin: This compound hat sich als vielversprechend bei der Behandlung verschiedener Krebsarten gezeigt, einschließlich Gliomen und Prostatakrebs, indem es HSP90 hemmt und onkogene Signalwege stört
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv an HSP90 bindet und seine Chaperon-Funktion hemmt. Dies führt zum Abbau onkogener Signalproteine, die an der Proliferation und dem Überleben von Tumorzellen beteiligt sind. This compound stört die nachgeschalteten Signalwege dieser Proteine, wodurch das Tumorwachstum und die -progression gehemmt werden .
Wirkmechanismus
Target of Action
Onalespib is a synthetic, orally bioavailable, small-molecule inhibitor of heat shock protein 90 (HSP90) with potential antineoplastic activity . HSP90 is a highly conserved molecular chaperone that regulates the function of several oncogenic client proteins . It plays a crucial role in tumorigenesis and drug resistance in cancer .
Mode of Action
This compound selectively binds to HSP90, thereby inhibiting its chaperone function and promoting the degradation of oncogenic signaling proteins involved in tumor cell proliferation and survival . It depletes several survival-promoting client proteins such as EGFR, EGFRvIII, and AKT .
Biochemical Pathways
This compound disrupts the downstream signaling of its target proteins. Specifically, it suppresses downstream signaling via ERK and S6, leading to the inhibition of survival, proliferation, invasion, and migration across various cell lines . This disruption of signaling pathways results in decreased proliferation, migration, angiogenesis, and survival of cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in both in vitro and in vivo settings. It has been shown to effectively cross the blood-brain barrier (BBB), which is a significant advantage for treating brain tumors . .
Result of Action
This compound’s action results in the depletion and downregulation of client proteins involved in signaling, migration, and DNA repair mechanisms . This leads to increased apoptosis and causes DNA-double-strands . The overall effect is a reduction in tumor growth and potential improvement in treatment outcomes .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, it has been shown to work synergistically with other anti-cancer therapies, including chemotherapy, targeted therapy, radiation therapy, and immunotherapy . .
Safety and Hazards
Zukünftige Richtungen
Onalespib has shown promising preliminary clinical activity. Further benefit may be seen with the incorporation of molecular signature pre-selection . Utilizing this compound’s radiosensitizing properties with 177Lu-DOTATATE may lead to better therapeutic results in the future and may reduce unwanted side effects in dose-limiting organs .
Biochemische Analyse
Biochemical Properties
Onalespib plays a crucial role in biochemical reactions by inhibiting the chaperone function of HSP90. This inhibition leads to the degradation of several client proteins that are essential for tumor growth and survival. This compound interacts with enzymes and proteins such as epidermal growth factor receptor (EGFR), AKT, and other survival-promoting proteins. By binding to the ATP-binding site at the N-terminal domain of HSP90, this compound prevents the proper folding and function of these client proteins, leading to their proteasomal degradation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism. In glioma cell lines and patient-derived glioma-initiating cells, this compound-mediated HSP90 inhibition depletes survival-promoting client proteins such as EGFR and AKT, disrupts downstream signaling, and decreases proliferation, migration, angiogenesis, and survival . This compound effectively crosses the blood-brain barrier to inhibit HSP90 in vivo, extending survival in glioma models .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to HSP90, inhibiting its chaperone function and promoting the degradation of oncogenic signaling proteins. This compound depletes the expression of proteins such as EGFR and AKT, suppressing downstream signaling via pathways like ERK and S6. This inhibition leads to reduced survival, proliferation, invasion, and migration of cancer cells . This compound also acts as a radiosensitizer by initiating the degradation of oncoproteins and causing DNA double-strand breaks .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits long-acting effects, with prolonged inhibition of HSP90 and its client proteins. Studies have shown that this compound can maintain its inhibitory effects on downstream signaling pathways for extended periods, even in the presence of constitutive ligand-independent signaling . The stability and degradation of this compound over time have been observed, with its effects on cellular function being sustained in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In glioma models, a dose- and time-dependent decrease in cell proliferation was observed, with maximal inhibition seen at higher doses . In combination with radiotherapy, this compound demonstrated synergistic anti-cancer effects, with higher doses leading to increased apoptosis and delayed tumor growth . High doses of this compound may also result in toxic effects, such as diarrhea and fatigue .
Metabolic Pathways
This compound is involved in various metabolic pathways, including nucleotide metabolism, glycolysis, and the tricarboxylic acid cycle. By inhibiting HSP90, this compound affects the stability and function of enzymes and cofactors involved in these pathways. This inhibition leads to altered metabolic flux and changes in metabolite levels, contributing to its anti-cancer effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with HSP90. It exhibits good tissue distribution and a long tumor half-life, leading to prolonged knockdown of HSP90 client proteins . This compound effectively crosses the blood-brain barrier, allowing it to inhibit HSP90 in brain tumors . Its distribution within cells is facilitated by its high affinity for the ATP-binding site of HSP90 .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interaction with HSP90. By binding to HSP90, this compound is directed to specific cellular compartments where HSP90 and its client proteins are localized. This targeting allows this compound to exert its inhibitory effects on the chaperone function of HSP90 and promote the degradation of oncogenic proteins .
Vorbereitungsmethoden
Onalespib wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Acylierung von Isoindol mit einer 2,4-Dihydroxy-5-Isopropylbenzoyl-Gruppe und eine Substitution an Position 5 des Isoindol-Moleküls mit einer (4-Methylpiperazin-1-yl)methyl-Gruppe umfassen . Die industriellen Produktionsmethoden für this compound beinhalten die Optimierung dieser Reaktionen, um eine hohe Ausbeute und Reinheit zu erreichen, wobei häufig fortschrittliche Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung eingesetzt werden .
Analyse Chemischer Reaktionen
Onalespib durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound verändern und möglicherweise seine Aktivität beeinflussen.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am Isoindol-Molekül, was zur Bildung verschiedener Analoga führt.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Onalespib wird mit anderen HSP90-Inhibitoren wie Ganetespib und Olaparib verglichen. Während all diese Verbindungen HSP90 hemmen, ist this compound aufgrund seiner lang anhaltenden Wirkung und der Fähigkeit, die Blut-Hirn-Schranke zu überwinden, einzigartig, was es besonders effektiv gegen Hirntumore macht . Ähnliche Verbindungen umfassen:
Ganetespib: Ein weiterer HSP90-Inhibitor mit ähnlichen Mechanismen, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Olaparib: Ein PARP-Inhibitor, der in Kombination mit this compound synergistische Wirkungen bei der Behandlung bestimmter Krebsarten zeigt
Die einzigartigen Eigenschaften und die Wirksamkeit von this compound in Kombinationstherapien unterstreichen sein Potenzial als wertvolles therapeutisches Mittel bei der Krebsbehandlung.
Eigenschaften
IUPAC Name |
(2,4-dihydroxy-5-propan-2-ylphenyl)-[5-[(4-methylpiperazin-1-yl)methyl]-1,3-dihydroisoindol-2-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-16(2)20-11-21(23(29)12-22(20)28)24(30)27-14-18-5-4-17(10-19(18)15-27)13-26-8-6-25(3)7-9-26/h4-5,10-12,16,28-29H,6-9,13-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRGXKKQHBVPCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238485 | |
Record name | AT13387 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912999-49-6 | |
Record name | Onalespib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912999-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Onalespib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912999496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Onalespib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06306 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AT13387 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ONALESPIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7Y33N57ZZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.